2-[7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol
Description
This compound features a tricyclic core (tricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraene) with an oxygen atom (8-oxa) and two nitrogen atoms (5,6-diaza). A thiophen-2-yl group is attached at position 7, and a phenol moiety resides at position 4. Its structural complexity likely influences both synthetic accessibility and physicochemical properties.
Properties
IUPAC Name |
2-(5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-17-8-3-1-6-13(17)15-12-16-14-7-2-4-9-18(14)24-20(22(16)21-15)19-10-5-11-25-19/h1-11,16,20,23H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEDMBTZTFQXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with carbonyl compounds. This method is considered the most acceptable preparative route for these heterocycles . The reaction conditions often include the use of aromatic aldehydes or ketones, and cyclic ketones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s thiophene and phenol groups are primary sites for oxidation.
Key findings :
- Thiophene Oxidation : The sulfur atom in the thiophene ring undergoes oxidation to form sulfoxides or sulfones. Hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA) are common reagents for selective oxidation .
- Phenol Oxidation : The phenolic -OH group can be oxidized to a quinone structure under strong oxidizing conditions (e.g., KMnO₄ in acidic media) .
Table 1: Oxidation Reactions and Products
Reduction Reactions
Reduction primarily targets the diazatricyclo system’s unsaturated bonds and the thiophene ring.
Key findings :
- Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the fused aromatic rings to partially saturated analogs .
- Thiophene Reduction : LiAlH₄ selectively reduces the thiophene ring to a dihydrothiophene derivative .
Table 2: Reduction Pathways
| Target Site | Reagents/Conditions | Product | References |
|---|---|---|---|
| Diazatricyclo system | H₂ (1 atm), 10% Pd-C, EtOH | Partially saturated tricyclic compound | |
| Thiophene | LiAlH₄, anhydrous Et₂O, 0°C | Dihydrothiophene analog |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the phenol and thiophene groups.
Key findings :
- Phenol Alkylation/Esterification : The phenolic -OH undergoes alkylation (e.g., with CH₃I/K₂CO₃) or esterification (e.g., acetyl chloride) .
- Thiophene Halogenation : Electrophilic bromination (Br₂/FeBr₃) adds bromine to the thiophene ring .
Table 3: Substitution Reactions
Cycloaddition and Ring-Opening Reactions
The tricyclic core participates in cycloaddition reactions due to strain in the fused ring system.
Key findings :
- Diels-Alder Reactivity : The compound acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .
- Ring-Opening with Nucleophiles : Strong nucleophiles (e.g., NH₃) cleave the oxa-diazatricyclo system, yielding bicyclic intermediates.
Table 4: Cycloaddition and Ring-Opening Examples
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, reflux | Hexacyclic adduct | |
| Nucleophilic ring-opening | NH₃ (g), MeOH, 50°C | Bicyclic amine derivative |
Photochemical and Thermal Reactions
The compound exhibits unique stability under thermal and photochemical conditions:
- Thermal Rearrangement : Heating above 150°C induces a -sigmatropic shift in the tricyclic system .
- UV-Induced Reactivity : UV light (254 nm) promotes dimerization via the thiophene moiety .
Table 5: Thermal/Photochemical Behavior
| Condition | Outcome | Mechanism | References |
|---|---|---|---|
| 150°C, N₂ atmosphere | Rearranged tricyclic isomer | Sigmatropic shift | |
| UV (254 nm), 12h | Thiophene dimer | Radical coupling |
Biological Activity and Reactivity
While not a direct chemical reaction, the compound’s interaction with biological targets (e.g., enzymes) involves transient covalent modifications:
Scientific Research Applications
2-[7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[740
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and molluscicidal properties.
Medicine: Evaluated for antitumor and anti-inflammatory activities.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been found to act as 5-HT2B serotonin receptor antagonists . This interaction can modulate various biological processes, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Key Observations :
Physicochemical Properties
Biological Activity
2-[7-(Thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a complex heterocyclic compound notable for its diverse biological activities and potential pharmaceutical applications. This article explores the compound's structure, synthesis, and biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.4 g/mol. The structure includes a thiophene ring, an oxa-diazatricyclo framework, and a phenolic group, contributing to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O3S |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 896618-81-8 |
Synthesis
The synthesis of this compound typically involves multiple organic reactions:
- Formation of the Thiophene Ring : This can be achieved through reactions involving sodium metal with thiophene derivatives.
- Cyclization : The oxa-diazatricyclo structure is formed via cyclization reactions under controlled conditions.
- Functionalization : The phenolic group is introduced through electrophilic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Mechanistic studies suggested that the compound inhibits specific kinases involved in cell proliferation pathways .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit kinases that are crucial for cancer cell survival.
- DNA Interaction : It has been shown to bind to DNA, potentially interfering with replication processes.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in microbial cells, leading to cell death .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's activity against multi-drug resistant strains of bacteria and found it effective at low concentrations .
- Cancer Cell Studies : Research published in Cancer Letters demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability of several cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[...]phenol, and what analytical techniques validate its purity and structure?
- Methodological Answer : The compound can be synthesized via cycloaddition or condensation reactions involving thiophene derivatives and phenolic precursors. For example, describes analogous spirocyclic compounds synthesized using 2-oxa-spiro[3.4]octane-1,3-dione and benzothiazole-imine intermediates. Key analytical methods include:
- Melting point determination for preliminary purity assessment.
- Elemental analysis to confirm stoichiometry.
- IR spectroscopy to identify functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹).
- UV-Vis spectroscopy to probe π-conjugation in the tricyclic system .
Q. How is the molecular structure of this compound confirmed, and what challenges arise in stereochemical assignments?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR spectroscopy to map substituents and heterocyclic connectivity. highlights challenges in distinguishing diastereomers (e.g., d,l vs. meso forms) due to overlapping NMR signals .
- Single-crystal X-ray diffraction (SC-XRD) for unambiguous stereochemical resolution, as demonstrated in for a related tricyclic system .
- High-resolution mass spectrometry (HR-MS) to verify molecular weight .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer : Discrepancies in NMR assignments (e.g., ’s inability to distinguish endo vs. exo isomers) require:
- Dynamic NMR experiments to study temperature-dependent signal splitting.
- Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data.
- Complementary techniques like SC-XRD or NOESY for stereochemical validation .
Q. How do reaction conditions (e.g., light, temperature) influence product distribution in thiophene-containing tricyclic systems?
- Methodological Answer : demonstrates that photochemical vs. thermal conditions yield distinct products. For example:
- Radical pathways under light promote cleavage of strained bicyclobutane bonds, forming sulfides (e.g., 19 ) and disulfides (e.g., 15 ).
- Acid-catalyzed reactions favor nucleophilic addition at peripheral positions.
- Key parameters : Reaction monitoring via TLC/GC-MS and optimizing solvent polarity (e.g., benzene vs. DMF) .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- Forced degradation assays (acid/base hydrolysis, thermal stress) followed by HPLC-UV analysis to track decomposition products.
- Kinetic studies to determine half-life (t₁/₂) under physiological conditions (pH 7.4, 37°C).
- Spectrofluorometric assays to detect oxidative degradation (e.g., thiophene ring oxidation) .
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) analysis (HOMO/LUMO energies) identifies reactive sites. For example, the thiophene moiety’s electron-rich nature (high HOMO) predicts susceptibility to electrophilic substitution.
- Molecular docking evaluates non-covalent interactions (e.g., hydrogen bonding with the phenolic -OH group) in biological targets .
Data-Driven Research Design
Q. What experimental designs optimize yield in multi-step syntheses of tricyclic diaza-oxa systems?
- Methodological Answer :
- Design of Experiments (DoE) to screen variables (catalyst loading, solvent, temperature).
- Microwave-assisted synthesis () reduces reaction time and improves regioselectivity.
- In-line analytics (ReactIR, PAT tools) monitor intermediate formation .
Q. How are environmental fate and biodegradation pathways studied for such complex heterocycles?
- Methodological Answer :
- INCHEMBIOL protocols (): Use HPLC-MS/MS to track abiotic degradation (hydrolysis, photolysis) in simulated environmental matrices.
- Microbial degradation assays with soil/water samples quantify metabolite formation (e.g., hydroxylated derivatives) .
Contradiction Analysis
Q. How to reconcile conflicting reports on the bioactivity of thiophene-containing tricyclic compounds?
- Methodological Answer :
- Meta-analysis of structure-activity relationships (SAR) across analogs (e.g., vs. 20).
- Standardized bioassays (e.g., MIC for antimicrobial activity) under identical conditions.
- Proteomic profiling to identify off-target effects masking primary bioactivity .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
